molecular formula C11H10O4 B8410113 2,7-dimethoxy-4H-chromen-4-one

2,7-dimethoxy-4H-chromen-4-one

Cat. No. B8410113
M. Wt: 206.19 g/mol
InChI Key: ULTTVQFAPPQHHP-UHFFFAOYSA-N
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Patent
US07902369B2

Procedure details

Under nitrogen atmosphere, 170 mg of aluminium trichloride was added to 5 ml solution of toluene with 103 mg of 2,7-dimethoxy-4H-chromen-4-one, and the mixture was stirred at 90° C. for 4 hours. Water was added to the reaction solution, the deposited white solid was filtered, separated and purified by preparative thin-layer chromatography (chloroform/methanol=9/1), to obtain 62 mg of the above compound as a white solid.
Quantity
170 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].C1(C)C=CC=CC=1.[CH3:12][O:13][C:14]1[O:15][C:16]2[C:21]([C:22](=[O:24])[CH:23]=1)=[CH:20][CH:19]=[C:18]([O:25]C)[CH:17]=2>O>[OH:25][C:18]1[CH:17]=[C:16]2[C:21]([C:22](=[O:24])[CH:23]=[C:14]([O:13][CH3:12])[O:15]2)=[CH:20][CH:19]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
103 mg
Type
reactant
Smiles
COC=1OC2=CC(=CC=C2C(C1)=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the deposited white solid was filtered
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
purified by preparative thin-layer chromatography (chloroform/methanol=9/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC=C2C(C=C(OC2=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.